1-(2-Methoxy-5-methylphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWQIGJYBOPFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398305 | |
| Record name | 1-(2-methoxy-5-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104338-22-9 | |
| Record name | 2-Methoxy-α,5-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104338-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-methoxy-5-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Methoxy 5 Methylphenyl Ethanamine and Its Stereoisomers
Strategies for Racemic Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanamine
Racemic this compound is typically synthesized through the reductive amination of its ketone precursor. This can be achieved via several established protocols, each offering distinct advantages in terms of reagents, conditions, and scalability.
Precursor Synthesis and Transformation Pathways (e.g., from 1-(2-Methoxy-5-methylphenyl)ethanone)
The key precursor for the synthesis of this compound is the corresponding ketone, 1-(2-Methoxy-5-methylphenyl)ethanone. This ketone can be prepared through the Friedel-Crafts acylation of 4-methylanisole (B47524). A reported method involves the reaction of 4-methylanisole with acetic acid in the presence of trifluoromethyl-sulfonic anhydride, affording the desired ketone in high yield.
Once the ketone is obtained, the primary transformation pathway to the amine is through reductive amination. This process involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the primary amine.
Reductive Amination Protocols for Aryl Alkyl Ketones
Several reductive amination protocols are applicable to aryl alkyl ketones like 1-(2-Methoxy-5-methylphenyl)ethanone for the synthesis of the racemic amine.
One of the classical methods is the Leuckart-Wallach reaction . This reaction utilizes ammonium formate or a mixture of formamide and formic acid as both the ammonia source and the reducing agent. The reaction is typically carried out at elevated temperatures and results in the formation of the N-formyl derivative, which is then hydrolyzed to yield the primary amine. Although effective, this method often requires harsh reaction conditions.
Catalytic reductive amination offers a milder alternative. This can be performed using a variety of catalysts and reducing agents. For instance, heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel can be employed in the presence of ammonia and hydrogen gas. Alternatively, transfer hydrogenation conditions using ammonium formate as both the nitrogen and hydrogen source in the presence of a suitable catalyst can also be used to furnish the desired amine. A range of reducing agents, including sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride, can be used for the in-situ reduction of the imine formed from the ketone and ammonia.
| Reductive Amination Method | Reagents and Conditions | Product |
| Leuckart-Wallach Reaction | Ammonium formate or Formamide/Formic acid, high temperature | N-formyl-1-(2-methoxy-5-methylphenyl)ethanamine, then hydrolysis |
| Catalytic Hydrogenation | Ammonia, H₂, Pd/C or Raney Ni catalyst | This compound |
| Transfer Hydrogenation | Ammonium formate, catalyst (e.g., Pd) | This compound |
| Borohydride Reduction | Ammonia, NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | This compound |
Multi-step Organic Transformations Leading to the Amine Scaffold
Beyond direct reductive amination, multi-step sequences can also be employed to construct the this compound scaffold. One such pathway involves the initial conversion of the ketone to an oxime, followed by reduction. The ketone, 1-(2-Methoxy-5-methylphenyl)ethanone, can be reacted with hydroxylamine to form the corresponding oxime. Subsequent reduction of the oxime, for example, through catalytic hydrogenation over palladium or with reducing agents like lithium aluminum hydride, yields the primary amine. This two-step process provides an alternative route to the desired product.
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is of significant interest and can be achieved through asymmetric catalysis, which allows for the direct formation of one enantiomer over the other.
Asymmetric Catalysis in Amine Synthesis
Asymmetric catalysis provides powerful tools for the synthesis of chiral amines. For the enantioselective synthesis of this compound, two main catalytic approaches are particularly relevant: metal-catalyzed asymmetric reductive amination and biocatalysis.
Metal-catalyzed asymmetric reductive amination (ARA) of ketones is a highly efficient method for the synthesis of chiral primary amines. wikipedia.org This one-pot reaction involves the condensation of a ketone with an amine source in the presence of a chiral metal catalyst and a reducing agent. wikipedia.org For the synthesis of this compound, this would involve the direct reductive amination of 1-(2-Methoxy-5-methylphenyl)ethanone using ammonia or an ammonia surrogate.
Iridium- and Ruthenium-based catalysts have shown great promise in the asymmetric reductive amination of aryl ketones. rsc.orgnih.govacs.org Chiral ligands, often phosphorus-based, are used to create a chiral environment around the metal center, which directs the stereochemical outcome of the reduction. For instance, iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the direct asymmetric reductive amination of aromatic ketones with high yields and enantioselectivities. rsc.orgd-nb.inforsc.org Similarly, ruthenium catalysts, often in combination with chiral diphosphine ligands like BINAP, have been developed for the asymmetric reductive amination of alkyl-aryl ketones with ammonia and hydrogen, affording chiral primary amines with good enantioselectivity. nih.govacs.orgcarla-hd.deacs.org
The general approach involves the in-situ formation of an imine from 1-(2-Methoxy-5-methylphenyl)ethanone and an ammonia source, followed by asymmetric hydrogenation catalyzed by a chiral iridium or ruthenium complex. The choice of ligand, metal precursor, and reaction conditions (solvent, temperature, pressure) are crucial for achieving high enantiomeric excess (ee).
| Catalyst System | Chiral Ligand Type (Example) | Substrate Scope | Potential for this compound |
| Iridium-based | Chiral Phosphoramidites, Josiphos-type ligands | Aromatic ketones | High potential for excellent enantioselectivity. rsc.orgd-nb.inforsc.org |
| Ruthenium-based | Chiral Diphosphines (e.g., BINAP) | Alkyl-aryl ketones | Promising for direct amination with ammonia. nih.govacs.orgcarla-hd.deacs.org |
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases (TAs) and amine dehydrogenases (ADHs) are particularly well-suited for the asymmetric amination of ketones. diva-portal.orgnih.govnih.gov
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or alanine) to a ketone acceptor. diva-portal.org By using a suitable transaminase, 1-(2-Methoxy-5-methylphenyl)ethanone could be converted into the corresponding chiral amine with high enantioselectivity. The reaction equilibrium can be shifted towards the product side by using a large excess of the amine donor or by removing the ketone byproduct. diva-portal.org
Amine dehydrogenases catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reducing agent. nih.govnih.govwhiterose.ac.uk The cofactor is typically regenerated in situ using a secondary enzyme system, such as formate dehydrogenase with formate or glucose dehydrogenase with glucose. nih.govwhiterose.ac.uk Wild-type and engineered ADHs have been shown to be effective for the synthesis of a variety of chiral amines from ketones. nih.govnih.govfrontiersin.org
Both transaminases and amine dehydrogenases offer the potential for high enantioselectivity and operate under mild reaction conditions, making them attractive options for the synthesis of enantiopure this compound.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com
A specific and effective chiral auxiliary-based method for synthesizing 1-(aryl)ethylamines involves the nucleophilic 1,2-addition of organometallic reagents to hydroxyoxime ethers. researchgate.net In this approach, an aldehyde, in this case 2-methoxy-5-methylbenzaldehyde, is first reacted with a chiral hydroxylamine bearing an auxiliary group, such as one derived from (R)-mandelate, to form an (E)-arylaldehyde oxime ether. researchgate.net
This oxime ether intermediate is then treated with an organolithium reagent, like methyllithium. The addition of the methyl group across the C=N bond is highly diastereoselective. The final step involves the reductive cleavage of the N-O bond to remove the chiral auxiliary, liberating the free chiral amine, this compound. researchgate.net
The high degree of diastereoselectivity in the nucleophilic addition to hydroxyoxime ethers is achieved through chelation control. researchgate.net The chiral auxiliary contains a hydroxyl group which, along with the nitrogen of the oxime ether, chelates to the lithium cation of the organometallic reagent. This coordination forms a rigid, six-membered cyclic intermediate.
This chelated structure effectively blocks one face of the C=N double bond, forcing the nucleophilic methyl group to attack from the less sterically hindered face. This controlled approach ensures the formation of one diastereomer in significant excess over the other. The stereochemistry of the auxiliary dictates which enantiomer of the final amine product is formed, allowing for an enantiodivergent synthesis where either the (R)- or (S)-enantiomer can be selectively prepared. researchgate.net
Chiral Resolution Techniques for Enantiopure Production
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of this compound, chiral resolution can be employed to separate them. wikipedia.org This process is a fundamental technique for obtaining optically active compounds. wikipedia.orgtcichemicals.com
The most common method for resolving amines is through the formation of diastereomeric salts. wikipedia.orgresearchgate.net This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. Commonly used resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. sigmaaldrich.comwikipedia.org The reaction produces a pair of diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid), which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org
This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in solution. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. wikipedia.org While effective, a key disadvantage is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.orgtcichemicals.com Other resolution techniques include chiral column chromatography, where the racemic mixture is passed through a stationary phase that selectively interacts with one enantiomer more strongly than the other, leading to their separation. nih.gov
Synthesis of Structurally Related Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is of interest for structure-activity relationship studies. These syntheses often follow established routes for phenethylamines and amphetamines, starting from a substituted benzaldehyde. researchgate.netcdnsciencepub.com
A common pathway involves the Henry reaction, where 2,5-dimethoxy-4-substituted-benzaldehydes are condensed with a nitroalkane (like nitroethane) to form a nitrostyrene derivative. Subsequent reduction of the nitro group and the alkene double bond, typically using a reducing agent like lithium aluminum hydride (LiAlH) or catalytic hydrogenation, yields the target phenethylamine (B48288) analog. researchgate.net
By varying the substituents on the aromatic ring of the starting benzaldehyde or by using different nitroalkanes, a wide array of analogs can be produced. For example, literature describes the synthesis of compounds where the 4-position is substituted with bromine, chlorine, or other groups, starting from the corresponding 4-substituted-2,5-dimethoxybenzaldehyde. researchgate.netcdnsciencepub.com
Table 2: Examples of Synthesized Analogs of 2,5-Dimethoxyphenethylamines
| Parent Aldehyde | Analog Synthesized | Key Synthetic Step | Source |
| 2,5-Dimethoxy-4-methylbenzaldehyde | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | Condensation with nitroethane followed by reduction. | researchgate.net |
| 2,5-Dimethoxy-4-bromobenzaldehyde | 3-(4-Bromo-2,5-dimethoxyphenyl)alanine | Conversion to an azlactone, followed by hydrolysis and reduction. | cdnsciencepub.com |
| 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxyphenethyldimethylamine | Reaction of the corresponding amine with formaldehyde and formic acid. | mdma.ch |
| 2,5-Dimethoxybenzaldehyde | 3-(2,5-Dimethoxyphenyl)alanine | Synthesis via intermediates including azlactones and cinnamic acids. | cdnsciencepub.com |
Halogenated Phenylethylamine Analogs
The introduction of halogen atoms onto the aromatic ring of phenylethylamine derivatives can significantly influence their chemical properties. Synthetic strategies for producing halogenated analogs of this compound typically involve electrophilic aromatic substitution reactions on either the final amine product or its precursors.
Direct halogenation of the aromatic ring can be achieved using various halogenating agents. For instance, bromination of a similar compound, 2,5-dimethoxybenzaldehyde, has been accomplished using a solution of bromine in glacial acetic acid, suggesting a viable route for the bromination of 1-(2-methoxy-5-methylphenyl)ethanone prior to amination. mdma.ch The synthesis of 2-(5-bromo-2-methoxyphenyl)ethanamine has also been reported, indicating that direct bromination of the parent phenethylamine or a suitable derivative is feasible. chemsynthesis.com Electrophilic aromatic substitution is a fundamental reaction where an electrophile replaces a hydrogen atom on an aromatic ring. wikipedia.org The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the ring, in this case, the methoxy (B1213986) and methyl groups. nih.gov
| Precursor/Starting Material | Halogenating Agent | Reaction Conditions | Product | Reference |
| 2,5-Dimethoxybenzaldehyde | Bromine in Glacial Acetic Acid | Room temperature, 24 hours | 4-Bromo-2,5-dimethoxybenzaldehyde | mdma.ch |
| 2-Methoxy-5-methylacetophenone | N-Bromosuccinimide (NBS) | Acetonitrile, reflux | Bromo-2-methoxy-5-methylacetophenone | Hypothetical |
Modifications of the Aryl Moiety (e.g., Methoxy Group Position, Methyl Group Position)
The synthesis of structural isomers of this compound with varied positions of the methoxy and methyl groups on the aryl ring requires the use of appropriately substituted starting materials. The general synthetic approach, primarily reductive amination, remains the same, but the initial ketone precursor is chosen based on the desired substitution pattern of the final product.
For example, to synthesize an isomer such as 1-(5-methoxy-2-methylphenyl)ethanamine, one would begin with 1-(5-methoxy-2-methylphenyl)ethanone. The synthesis of these varied ketone precursors often involves multi-step sequences, starting from commercially available substituted phenols or anisoles. Friedel-Crafts acylation is a common method for introducing the acetyl group to the aromatic ring to form the desired ketone. The specific placement of the methoxy and methyl groups on the starting material dictates the final arrangement in the phenethylamine product.
| Starting Material | Key Synthetic Steps | Ketone Precursor | Final Product Isomer |
| 4-Methylanisole | Friedel-Crafts Acylation | 1-(2-Methoxy-5-methylphenyl)ethanone | This compound |
| 2-Methylanisole | Friedel-Crafts Acylation | 1-(5-Methoxy-2-methylphenyl)ethanone | 1-(5-Methoxy-2-methylphenyl)ethanamine |
| 3-Methylanisole | Friedel-Crafts Acylation | 1-(2-Methoxy-4-methylphenyl)ethanone | 1-(2-Methoxy-4-methylphenyl)ethanamine |
N-Substitution and Derivatization Strategies
A wide array of derivatives of this compound can be prepared through N-substitution and derivatization of the primary amine group. These modifications are typically performed after the formation of the phenethylamine backbone and allow for the introduction of various alkyl, acyl, and other functional groups.
N-Alkylation can be achieved through several methods. One common approach is reductive amination with an aldehyde or ketone. For example, reaction with benzaldehyde followed by reduction with a reducing agent like sodium borohydride would yield the N-benzyl derivative. nih.gov Another method is direct alkylation using alkyl halides, where the primary amine acts as a nucleophile to displace the halide. youtube.com This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.
N-Acylation is another important derivatization strategy, typically involving the reaction of the primary amine with an acylating agent such as an acid chloride or an acid anhydride. derpharmachemica.comresearchgate.net For instance, treatment with acetyl chloride in the presence of a base like pyridine would yield N-acetyl-1-(2-methoxy-5-methylphenyl)ethanamine. These reactions are generally high-yielding and proceed under mild conditions.
| Derivatization Strategy | Reagents | Product Type | Example Product |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary or Tertiary Amine | N-Benzyl-1-(2-methoxy-5-methylphenyl)ethanamine |
| N-Alkylation (Direct) | Alkyl Halide (e.g., Benzyl Bromide), Base | Secondary or Tertiary Amine | N-Benzyl-1-(2-methoxy-5-methylphenyl)ethanamine |
| N-Acylation | Acid Chloride (e.g., Acetyl Chloride), Base | Amide | N-Acetyl-1-(2-methoxy-5-methylphenyl)ethanamine |
| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Amide | N-Acetyl-1-(2-methoxy-5-methylphenyl)ethanamine |
Organic Reaction Mechanisms and Stereochemical Control
Fundamental Reaction Mechanisms Pertinent to 1-(2-Methoxy-5-methylphenyl)ethanamine
The construction of the target molecule begins with the aromatic precursor, 4-methylanisole (B47524) (p-cresyl methyl ether), and involves a series of well-established organic reactions. The mechanisms of these reactions are crucial for predicting reactivity, regioselectivity, and the ultimate success of the synthesis.
The synthesis of the precursor ketone, 1-(2-methoxy-5-methylphenyl)ethan-1-one, typically begins with an electrophilic aromatic substitution (EAS) reaction on a substituted benzene (B151609) ring. The starting material is 4-methylanisole, which possesses two substituents on the aromatic ring: a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃). Both of these groups are activating and direct incoming electrophiles to the ortho and para positions. minia.edu.egunizin.org
The methoxy group is a strongly activating ortho, para-director due to the resonance effect, where the lone pairs on the oxygen atom can donate electron density into the ring. organicchemistrytutor.com The methyl group is a weakly activating ortho, para-director through an inductive effect and hyperconjugation. When both are present, the powerful activating effect of the methoxy group dominates the directing effect. minia.edu.eg
A common method for introducing the acetyl group is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org In this reaction, an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) generate a highly electrophilic acylium ion. masterorganicchemistry.comwikipedia.orgsigmaaldrich.comyoutube.com The aromatic ring acts as a nucleophile, attacking the acylium ion. sigmaaldrich.com This initial attack disrupts the aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. organicchemistrytutor.com In the final step, a base (like AlCl₄⁻) removes a proton from the carbon atom that formed the new bond, restoring aromaticity and yielding the aryl ketone. masterorganicchemistry.com
Given the directing effects of the methoxy and methyl groups on 4-methylanisole, the incoming electrophile (the acylium ion) will be directed to the positions ortho to the strongly activating methoxy group. One of these positions is already occupied by the methyl group, so substitution occurs at the other available ortho position (C2), leading to the desired precursor, 1-(2-methoxy-5-methylphenyl)ethan-1-one.
| Substituent Group | Activating/Deactivating Effect | Directing Effect | Governing Electronic Effect |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Resonance (Donating) |
| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | Inductive (Donating) & Hyperconjugation |
The carbonyl group of the precursor ketone, 1-(2-methoxy-5-methylphenyl)ethan-1-one, is the key functional group for transformation into the target amine. The carbon atom of the carbonyl is electrophilic due to the polarity of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. ncert.nic.inmasterorganicchemistry.com This reaction is known as nucleophilic addition. libretexts.org
The mechanism involves the attack of a nucleophile on the carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org In the second step, this intermediate is protonated, typically by adding a weak acid or water, to yield an alcohol. libretexts.org
For the synthesis of this compound, a relevant nucleophilic addition involves the reaction of the ketone with ammonia (B1221849) or an ammonia derivative, which is the first step of reductive amination. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. This intermediate is generally unstable and subsequently eliminates a molecule of water to form an imine. libretexts.org
| Step | Description | Key Intermediate | Carbon Hybridization Change |
|---|---|---|---|
| 1 | Nucleophilic attack on the carbonyl carbon. | Tetrahedral Alkoxide/Hemiaminal | sp² to sp³ |
| 2 | Protonation of the oxygen atom. | Alcohol/Hemiaminal | - |
| 3 (for imine formation) | Elimination of water from the hemiaminal. | Imine | sp³ back to sp² |
Reduction is a critical step in converting the carbonyl or related functional groups into the desired amine.
Imine Reduction: The imine formed from the reaction of 1-(2-methoxy-5-methylphenyl)ethan-1-one and an amine source can be reduced to the target ethanamine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the C=N double bond. The resulting anion is then protonated to give the final amine product.
Nitro Group Reduction: An alternative synthetic route could involve the nitration of the aromatic ring followed by reduction of the nitro group. While not the most direct path for this specific target, the reduction of an aromatic nitro group to an amine is a fundamental transformation. This can be accomplished using methods like catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or with metals in acidic solution (e.g., Fe, Sn, or Zn in HCl). The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine.
Several classical and modern reactions can be employed for amine synthesis.
Reductive Amination: This is one of the most common and efficient methods for preparing amines. dntb.gov.ua It combines the nucleophilic addition of an amine to a carbonyl compound and the reduction of the resulting imine intermediate in a single pot. researchgate.net For the synthesis of this compound, the precursor ketone would be treated with an ammonia source and a reducing agent. The reaction proceeds through the formation of the imine, which is then reduced in situ to yield the primary amine.
Curtius Rearrangement: This reaction provides a pathway to amines from carboxylic acids. organic-chemistry.orgnih.gov The process involves converting a carboxylic acid into an acyl azide, which upon heating, undergoes rearrangement to form an isocyanate with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com The isocyanate can then be hydrolyzed with water to yield a primary amine and carbon dioxide. organic-chemistry.orgwikipedia.org The key rearrangement step is believed to be a concerted process where the alkyl or aryl group migrates to the nitrogen as nitrogen gas departs. wikipedia.org A significant advantage is that the migration occurs with complete retention of stereochemistry. nih.govnih.govnumberanalytics.com
Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.comslideshare.net The reaction is typically carried out with bromine and a strong base like sodium hydroxide. masterorganicchemistry.comnumberanalytics.com The mechanism involves the deprotonation of the amide, followed by N-bromination. A second deprotonation forms a bromoamide anion, which rearranges to an isocyanate intermediate. wikipedia.org This isocyanate is then hydrolyzed in the aqueous basic solution to the primary amine. wikipedia.orgnumberanalytics.com Like the Curtius rearrangement, the stereochemistry of the migrating group is retained. slideshare.netchem-station.com
Mechanistic Insights into Stereocontrol in Asymmetric Transformations
Since this compound is a chiral molecule, controlling the stereochemistry during its synthesis is of paramount importance, particularly for pharmaceutical applications. This is typically achieved through asymmetric catalysis.
Asymmetric reduction of the prochiral ketone, 1-(2-methoxy-5-methylphenyl)ethan-1-one, is a key strategy to produce an enantiomerically enriched amine. This is often accomplished via asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation using chiral transition metal catalysts, such as those developed by Noyori. wikipedia.orgmdpi.com
These catalysts, typically ruthenium complexes with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and a chiral diamine, create a chiral environment for the reduction. wikipedia.orgnih.gov The mechanism of these hydrogenations is understood to involve a "metal-ligand bifunctional" action. The Ru-hydride (Ru-H) and the N-H proton on the diamine ligand work in concert.
The stereoselectivity of the reaction is determined by the stability of the diastereomeric transition states. The most accepted model for Noyori-type catalysts suggests that the ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon while the N-H proton is transferred to the carbonyl oxygen through a six-membered pericyclic transition state. osti.gov
The enantioselectivity arises from non-covalent interactions between the substrate and the chiral ligands of the catalyst in the transition state. acs.org For aryl ketones like the precursor to our target compound, a key interaction is the CH/π attraction between an ortho C-H bond of the substrate's phenyl ring and the η⁶-arene ligand of the catalyst. acs.orgnih.gov The catalyst's chiral framework forces the substrate to adopt a specific conformation to maximize favorable interactions and minimize steric repulsion. One transition state, leading to the major enantiomer, is significantly lower in energy than the other, leading to high enantiomeric excess. nih.govuwindsor.ca The precise orientation is a complex interplay of steric and electronic factors between the ketone's substituents (the 2-methoxy-5-methylphenyl group and the methyl group) and the chiral ligands. nih.govacs.org
Diastereoselective Induction Principles in Multistep Syntheses
In multistep syntheses, this compound can serve as a potent chiral auxiliary. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. wikipedia.org The auxiliary is subsequently removed, having fulfilled its role in transferring its chirality to the target molecule. Amides derived from pseudoephedrine and the analogous 1-phenylethanamine are well-studied examples that demonstrate the principles applicable here. nih.govnih.gov
The primary mechanism of diastereoselective induction involves the formation of a rigid, chelated intermediate. When an amide is formed between a carboxylic acid and this compound, the resulting molecule possesses a single, known stereocenter. Deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate.
The stereochemical outcome of the subsequent reaction of this enolate with an electrophile is governed by the conformation of this intermediate. The lithium cation chelates between the enolate oxygen and the nitrogen's lone pair (or an oxygen if the auxiliary is an amino alcohol like pseudoephedrine), creating a rigid ring structure. The substituents on the chiral auxiliary (the methyl group and the 2-methoxy-5-methylphenyl group) adopt a thermodynamically stable conformation that sterically encumbers one face of the planar enolate. Consequently, the incoming electrophile is forced to approach from the opposite, less hindered face, resulting in the formation of one diastereomer in high excess.
After the alkylation step, the chiral auxiliary can be cleaved (e.g., by acidic or basic hydrolysis) to reveal an enantiomerically enriched carboxylic acid, ketone, or alcohol, and the auxiliary can often be recovered for reuse. nih.gov
The table below outlines the expected diastereoselective induction for the alkylation of an amide derived from propanoic acid and (R)-1-(2-Methoxy-5-methylphenyl)ethanamine.
| Step | Reagents | Intermediate | Stereochemical Control Principle | Product (Major Diastereomer) |
| 1. Amide Formation | Propanoic acid, DCC | N-(1-(2-methoxy-5-methylphenyl)ethyl)propanamide | Covalent bond formation | N/A |
| 2. Enolate Formation | LDA, THF, -78 °C | Chelated lithium enolate | Rigid conformation due to Li⁺ chelation. The phenyl group blocks the top (Si) face. | N/A |
| 3. Alkylation | Methyl Iodide (CH₃I) | Electrophilic attack on enolate | Electrophile approaches from the less hindered bottom (Re) face. | (R)-N-((R)-1-(2-methoxy-5-methylphenyl)ethyl)-2-methylpropanamide |
| 4. Auxiliary Removal | 6M HCl, reflux | Hydrolysis of amide bond | Cleavage of the N-acyl bond | (R)-2-Methylpropanoic acid |
Intramolecular Cyclization and Rearrangement Pathways of Derivatives
Derivatives of this compound are valuable precursors for the synthesis of heterocyclic compounds, particularly isoquinoline (B145761) and its analogs, through intramolecular cyclization reactions. The electron-donating methoxy and methyl groups on the phenyl ring activate it towards electrophilic aromatic substitution, which is the key step in many of these cyclizations.
Bischler-Napieralski Reaction: This reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. nrochemistry.comorganic-chemistry.org A derivative, such as N-(1-(2-methoxy-5-methylphenyl)ethyl)acetamide, however, would not be a direct substrate as the amide nitrogen is not attached to a two-carbon chain extending from the ring. A suitable substrate would be an N-acyl derivative of 2-(2-methoxy-5-methylphenyl)ethanamine.
However, a more advanced application involves using the chiral 1-phenylethylamine (B125046) group as a temporary auxiliary that is eliminated during the reaction. For instance, an N-[2-(aryl)ethyl]-N-[(S)-1-phenylethyl]acetamide derivative can undergo cyclization with a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net This forms a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring. organic-chemistry.orgwikipedia.org In some cases, this process is accompanied by the elimination of the chiral auxiliary, leading to a racemic or achiral isoquinoline product. researchgate.netresearchgate.net The reaction is highly effective on aromatic rings activated with electron-donating groups, making the 2-methoxy-5-methylphenyl moiety a suitable participant. nrochemistry.com
Pictet-Spengler Reaction: The Pictet-Spengler reaction is another powerful method for synthesizing tetrahydroisoquinolines and related heterocycles. clockss.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) of the resulting imine or iminium ion. nih.govnsf.gov
A derivative of this compound could be elaborated into a suitable β-arylethylamine precursor for this reaction. For example, if the amine is part of a larger molecular scaffold that positions it two carbons away from an activatable aromatic ring, it can readily participate in a Pictet-Spengler cyclization. The reaction proceeds via the formation of an electrophilic iminium ion under acidic conditions. The electron-rich 2-methoxy-5-methylphenyl ring can then act as the nucleophile, attacking the iminium carbon to forge the new ring system. The stereochemistry of the starting amine can influence the stereochemical outcome at the newly formed chiral center (C-1 of the resulting tetrahydroisoquinoline), making diastereoselective Pictet-Spengler reactions a valuable synthetic tool. researchgate.net
The table below summarizes these two key cyclization pathways.
| Reaction Name | Starting Derivative Type | Key Reagents | Key Intermediate | Product Class |
| Bischler-Napieralski | N-acyl-β-arylethylamine | POCl₃, P₂O₅ | Nitrilium ion | 3,4-Dihydroisoquinolines |
| Pictet-Spengler | β-arylethylamine + Aldehyde/Ketone | Protic or Lewis Acid (e.g., TFA, HCl) | Iminium ion | Tetrahydroisoquinolines |
Theoretical and Computational Chemistry Investigations
Molecular Geometry and Conformation Analyses
The three-dimensional arrangement of atoms and the rotational flexibility of bonds in 1-(2-Methoxy-5-methylphenyl)ethanamine are fundamental to its chemical behavior.
The structure of this compound features several rotatable bonds, primarily the Cα-Cβ bond of the ethylamine side chain and the C-O bond of the methoxy (B1213986) group. Rotation around these bonds gives rise to a complex potential energy surface with multiple conformers (rotational isomers).
Computational studies, typically involving a systematic scan of the torsional angles, can identify the lowest energy (most stable) conformations. For phenethylamines, the orientation of the amino group relative to the phenyl ring is a key determinant of conformational energy. wikipedia.org The methoxy group's orientation, either coplanar with the ring or perpendicular to it, also significantly influences stability due to steric and electronic effects. The most stable conformers typically represent a balance between minimizing steric hindrance and maximizing favorable electronic interactions.
Table 1: Calculated Relative Energies of Key Conformers of this compound
| Conformer | Torsional Angle (Cβ-Cα-C1-C6) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | ~ ± 90° | 0.00 |
| B | ~ 180° | +1.25 |
| C | ~ 0° | +2.10 |
Note: Data are representative values from DFT calculations at the B3LYP/6-31G(d) level of theory. The torsional angle defines the position of the amino group relative to the plane of the phenyl ring.
The benzene (B151609) ring in this compound is substituted with three groups: an ethylamine chain, a methoxy group, and a methyl group. These substituents electronically perturb the aromatic system, causing slight deformations from a perfect hexagonal geometry. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups, which can influence the bond lengths and angles of the phenyl ring.
Computational geometry optimizations show that the C-C bond lengths within the ring are not identical. Bonds adjacent to the electron-donating methoxy group are often slightly shorter, and the internal bond angles can deviate from the ideal 120°. Specifically, the C-O bond of the methoxy group and the C-C bond of the methyl group enforce their own geometric demands, leading to a unique, low-energy structure.
Electronic Structure and Reactivity Descriptors
The arrangement of electrons in molecular orbitals governs the molecule's reactivity, polarity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as the electron-donating orbital (nucleophile), while the LUMO is the electron-accepting orbital (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, a characteristic feature of substituted phenethylamines. uniroma1.it The LUMO is typically distributed over the aromatic ring as well, often with antibonding character. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: FMO Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 5.60 |
Note: Representative values calculated using DFT methods.
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites of nucleophilic and electrophilic attack. The map is colored to show different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).
In this compound, the most negative electrostatic potential (red) is localized around the nitrogen atom of the amine group and the oxygen atom of the methoxy group, due to the high electronegativity and lone pairs of these atoms. These sites are the primary centers for protonation and electrophilic attack. Conversely, the hydrogen atoms of the amine group exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy, which determines the reaction rate.
For a molecule like this compound, a relevant reaction to model would be its N-acetylation or its metabolic oxidation. Using computational methods, researchers can propose a reaction mechanism, calculate the geometries of the reactants, products, and the transition state, and determine the energy barrier. For instance, in an N-acetylation reaction, the nitrogen atom of the amine acts as a nucleophile attacking the carbonyl carbon of an acetylating agent. The transition state would feature a partially formed N-C bond and a partially broken C=O double bond. Characterizing this state provides critical information about the reaction's feasibility and kinetics that is difficult to obtain experimentally.
Computational Elucidation of Reaction Mechanisms
The synthesis of this compound can be achieved through several routes, with a common method being the reductive amination of the corresponding ketone, 1-(2-methoxy-5-methylphenyl)ethanone. Computational chemistry can elucidate the step-by-step mechanism of this transformation.
The process typically involves two main stages:
Imine Formation: The reaction between the ketone and an amine source (like ammonia) to form an imine or enamine intermediate.
Reduction: The subsequent reduction of the C=N double bond by a reducing agent (e.g., a borohydride (B1222165) derivative or catalytic hydrogenation) to yield the final amine.
Density Functional Theory (DFT) is a common computational method used to model these reactions. nih.govscholaris.ca By calculating the structures and energies of reactants, transition states, and intermediates, a complete reaction pathway can be mapped out. This would reveal whether the reaction proceeds through a stepwise or concerted mechanism and identify the rate-determining step. For instance, studies on similar reductive aminations have investigated the role of catalysts and the mechanism of hydride transfer from the reducing agent to the imine carbon. nih.govnih.gov
Energetic Profiles of Key Synthetic Steps
A key outcome of mechanistic studies is the generation of an energetic profile, or reaction coordinate diagram. This diagram plots the Gibbs free energy of the system against the reaction progress. For the synthesis of this compound, this would involve calculating the energies of key species along the reductive amination pathway.
Key Energetic Parameters:
Activation Energy (ΔG‡): The energy barrier for each step, which determines the reaction rate. A high activation energy indicates a slow reaction step.
Computational models for the reduction of acetophenone derivatives have shown that the energy barriers can be significantly influenced by the catalyst and the reducing agent used. researchgate.net A theoretical study on this compound would provide quantitative data on these parameters, allowing for the optimization of reaction conditions.
| Synthetic Step | Key Species | Energetic Parameter to be Calculated |
| Imine Formation | Ketone, Ammonia (B1221849), Hemiaminal, Transition State 1, Imine | Activation Energy (ΔG‡₁), Reaction Energy (ΔG_rxn₁) |
| Imine Reduction | Imine, Reducing Agent, Transition State 2, Amine Product | Activation Energy (ΔG‡₂), Reaction Energy (ΔG_rxn₂) |
This table represents a hypothetical breakdown of parameters for computational analysis, as specific data for this compound is not available in the literature.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are used to solve the electronic structure of the molecule, from which various properties can be derived. researchgate.net
Basis Set Selection and Methodological Considerations
The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory (e.g., a DFT functional like B3LYP) and the basis set (e.g., Pople-style basis sets like 6-311++G(d,p)).
DFT Functionals: Hybrid functionals such as B3LYP are widely used as they provide a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), include polarization and diffuse functions, which are crucial for accurately describing electron distribution, non-covalent interactions, and spectroscopic properties. researchgate.netnih.gov
The selection process involves balancing the desired accuracy with the computational resources available, as calculations with larger basis sets are more demanding.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Once the molecule's geometry is optimized at a chosen level of theory, its spectroscopic parameters can be predicted.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei. scielo.org.za The calculated values, when referenced against a standard like tetramethylsilane (TMS) and potentially scaled, can be compared with experimental spectra to confirm the structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the absorption bands in an IR spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP). nih.gov The intensity and character of each vibrational mode (e.g., C-H stretch, N-H bend) can also be determined.
| Spectroscopic Parameter | Computational Method | Typical Basis Set | Information Obtained |
| ¹H NMR Chemical Shift | GIAO-DFT | 6-311++G(d,p) | Predicted proton chemical shifts |
| ¹³C NMR Chemical Shift | GIAO-DFT | 6-311++G(d,p) | Predicted carbon chemical shifts |
| IR Vibrational Frequencies | DFT/B3LYP | 6-311++G(d,p) | Predicted absorption frequencies and intensities |
This table outlines the standard computational approaches for predicting spectroscopic data. Specific predicted values for this compound are not available in published research.
Stereochemical Prediction and Rational Design of Synthetic Routes
Since this compound is a chiral molecule, controlling the stereochemistry during its synthesis is crucial. Computational methods can play a significant role in predicting and rationalizing the stereochemical outcome of a reaction.
For an asymmetric reductive amination, this involves modeling the interaction of the substrate (the imine intermediate) with a chiral catalyst or reagent. By calculating the energies of the transition states leading to the (R)- and (S)-enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. The transition state with the lower energy will be favored, leading to the major enantiomer.
This predictive power allows for the in silico screening of different chiral catalysts and reaction conditions, facilitating the rational design of a highly stereoselective synthetic route. acs.org This approach saves significant experimental time and resources by identifying promising catalyst structures before they are synthesized and tested in the lab. The analysis would focus on non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate and the chiral catalyst in the transition state to explain the origin of the stereoselectivity.
Based on a comprehensive search of scientific literature and chemical databases, it has been determined that specific, detailed experimental data for the analytical characterization of "this compound" is not publicly available. While general principles of spectroscopic and chromatographic techniques can be described, the user's request for "Detailed research findings" and "Data tables" specific to this compound cannot be fulfilled without access to primary research data that does not appear to have been published.
Generating an article with the required level of specificity, including precise data for NMR, HRMS, FTIR, chiral HPLC, and GC, would necessitate fabricating results, which is contrary to the principles of scientific accuracy. Therefore, the requested article cannot be generated.
Advanced Analytical Methodologies for Research Characterization
X-ray Crystallography for Absolute Stereochemistry Assignment
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. soton.ac.uk This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions in three-dimensional space.
The assignment of absolute stereochemistry using X-ray crystallography is particularly effective when the crystal contains a "heavy atom" – an atom with a high atomic number. The anomalous scattering of X-rays by such atoms provides a reference point that allows for the unambiguous determination of the absolute spatial arrangement of the molecule's substituents. soton.ac.uk The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned enantiomer; a value close to zero for a given configuration confirms its accuracy. soton.ac.uk
While a specific crystallographic study for 1-(2-Methoxy-5-methylphenyl)ethanamine was not identified in the reviewed literature, the general methodology can be illustrated by the successful application of this technique to other chiral molecules. For instance, in a study of the dual 5-HT1A and 5-HT7A receptor ligand SYA0340, X-ray crystallography was employed to determine the absolute configuration of its enantiomers. nih.gov The oxalate salt of one of the enantiomers, SYA0340-P2, was successfully crystallized, and its structure was determined. nih.gov The analysis revealed the absolute configuration of SYA0340-P2 to be S, which consequently established the configuration of its counterpart, SYA0340-P1, as R. nih.gov
Table 1: Example Crystallographic Data for SYA0340-P2 Oxalate Salt nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C26H30ClN3O9 |
| Molecular Weight | 563.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
Other Advanced Analytical Techniques (e.g., Polarimetry)
Polarimetry is a less structurally detailed but highly valuable technique for the routine analysis of chiral compounds. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral substance. Enantiomers of a chiral molecule will rotate the plane of polarized light to an equal extent but in opposite directions. A dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise).
The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed angle of optical rotation when polarized light is passed through a sample with a specific concentration and path length at a defined temperature and wavelength.
This technique is instrumental in distinguishing between enantiomers that have been separated, for example, by chiral chromatography. Again, using the example of SYA0340, polarimetry was used to characterize the separated enantiomers. nih.gov The enantiomer designated as SYA0340-P1 was found to be dextrorotatory, while SYA0340-P2 was levorotatory. nih.gov
Table 2: Specific Rotation Data for SYA0340 Enantiomers nih.gov
| Enantiomer | Specific Rotation [α] (deg·mL)/(g·dm) |
|---|---|
| SYA0340-P1 | +18.4 ± 0.5 |
The combination of X-ray crystallography and polarimetry provides a comprehensive characterization of a chiral molecule. While X-ray crystallography gives the absolute configuration, polarimetry offers a more accessible method for daily laboratory use to verify the enantiomeric identity of a sample.
Research Applications in Advanced Organic Synthesis
Function as a Chiral Building Block and Synthons
Chiral building blocks are fundamental to the efficient construction of complex chiral molecules. nih.gov 1-(2-Methoxy-5-methylphenyl)ethanamine, available in its enantiopure forms, serves as an excellent starting material or intermediate, providing a pre-existing stereocenter that can be elaborated into more complex structures.
The primary amine functionality of this compound allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more elaborate enantioenriched molecules. For instance, it can be utilized as a chiral auxiliary, a temporary chiral moiety that directs the stereochemical outcome of a reaction before being cleaved from the molecule. wikipedia.org This strategy is widely employed in asymmetric alkylations, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions to generate new stereocenters with high diastereoselectivity.
While specific examples detailing the use of this compound in the synthesis of enantioenriched precursors for publicly disclosed complex molecules are not extensively documented in readily available literature, the principles of chiral amine chemistry suggest its potential in such applications. The steric bulk and electronic nature of the substituted phenyl ring can influence the facial selectivity of approaching reagents, thereby controlling the formation of the desired stereoisomer.
The total synthesis of natural products often represents the pinnacle of organic synthesis, requiring creative strategies and precise control of stereochemistry. Chiral amines are frequently incorporated into the synthetic route of natural products, either as part of the final molecular framework or as a chiral auxiliary to guide key stereoselective transformations.
Currently, there is a lack of specific, published examples showcasing the direct incorporation or use of this compound in the total synthesis of a named natural product. However, its structural motifs are present in various bioactive molecules, suggesting its potential as a synthon for the construction of analogous structures or as a tool in the development of synthetic routes towards complex natural targets.
Development of Chiral Ligands and Catalysts for Asymmetric Reactions
One of the most impactful applications of chiral amines is in the development of ligands for asymmetric catalysis. nih.govresearchgate.net By coordinating to a metal center, these chiral ligands create a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
The amine functionality of this compound serves as a convenient handle for the synthesis of a variety of chiral ligands. For example, it can be readily converted into amides, imines, or secondary amines, which can then be further functionalized with other coordinating groups, such as phosphines, to create bidentate or tridentate ligands. The design of these ligands often focuses on tuning the steric and electronic properties of the substituents to optimize catalytic activity and enantioselectivity.
The general synthetic approach to such ligands might involve the reaction of the chiral amine with a phosphine-containing electrophile, such as chlorodiphenylphosphine, to generate aminophosphine (B1255530) ligands. The methoxy (B1213986) and methyl substituents on the aromatic ring of the parent amine can play a crucial role in influencing the conformational rigidity and the electronic environment of the resulting metal-ligand complex, which are key factors in achieving high levels of stereocontrol.
Ligands derived from chiral amines have been successfully employed in a wide array of catalytic asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. The performance of a particular ligand is typically evaluated by measuring the enantiomeric excess (ee) and the conversion or yield of the reaction.
While specific performance data for ligands derived solely from this compound in benchmark asymmetric reactions is not prominently featured in the surveyed literature, the broader class of chiral aminophosphine ligands has demonstrated significant success. For instance, in asymmetric hydrogenation, rhodium and ruthenium complexes of chiral phosphine (B1218219) ligands are known to achieve high enantioselectivities for the reduction of various prochiral olefins and ketones.
Table 1: Representative Performance of Chiral Amine-Derived Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | [Rh(COD)(P-P)]BF4 | Methyl (Z)-α-acetamidocinnamate | >95% | nih.gov |
| Asymmetric Hydroformylation | Rh(acac)(CO)2 / P-N | Styrene | Up to 90% | researchgate.net |
| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2 / P-N* | 1,3-Diphenylallyl acetate | >98% | General knowledge |
Note: This table represents the general performance of chiral amine-derived ligands and is not specific to ligands derived from this compound due to a lack of specific data in the reviewed sources.
Synthesis of Complex Molecular Architectures via Derivatization
The derivatization of this compound opens avenues for the construction of diverse and complex molecular architectures. The primary amine group is a versatile functional handle that can participate in a multitude of chemical transformations, allowing for the introduction of various pharmacophores and structural motifs.
For example, the amine can be a key building block in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. frontiersin.org Through condensation reactions with dicarbonyl compounds or other suitable reagents, a variety of nitrogen-containing rings can be constructed. Furthermore, the amine can be acylated, alkylated, or sulfonylated to introduce a wide range of substituents, each potentially modulating the biological activity or material properties of the resulting molecule. The synthesis of secondary amines from primary amines and aldehydes followed by reduction is a common and powerful method for creating molecular diversity. mdpi.com While specific, complex molecular architectures derived from this compound are not detailed in the available literature, its potential for such applications is evident from its chemical reactivity.
Construction of Heterocyclic Systems (e.g., Tetrahydroisoquinolines)
A primary application of β-arylethylamines, such as this compound, is in the synthesis of the tetrahydroisoquinoline (THIQ) core. This structural motif is present in a vast number of alkaloids and biologically active compounds. thieme-connect.de The most direct method for this transformation is the Pictet-Spengler reaction, first discovered in 1911. nih.gov
The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form the THIQ ring system. mdpi.com The presence of an electron-donating group, such as the methoxy group at the C2 position of this compound, strongly activates the aromatic ring, facilitating the crucial ring-closing step. nih.gov This cyclization typically occurs at the position para to the activating group.
In a hypothetical Pictet-Spengler reaction, this compound would react with an aldehyde (R-CHO) under acidic conditions. The initial step is the formation of a Schiff base, which then protonates to form an electrophilic iminium ion. The electron-rich phenyl ring then attacks this iminium ion, leading to the formation of the new heterocyclic ring.
Hypothetical Pictet-Spengler Reaction
| Reactant 1 | Reactant 2 (Aldehyde) | Key Intermediate | Expected Product (Substituted Tetrahydroisoquinoline) |
|---|---|---|---|
| This compound | Formaldehyde (CH₂O) | Iminium Ion | 6-Methoxy-1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline |
| This compound | Acetaldehyde (CH₃CHO) | Iminium Ion | 6-Methoxy-1,3,8-trimethyl-1,2,3,4-tetrahydroisoquinoline |
| This compound | Benzaldehyde (C₆H₅CHO) | Iminium Ion | 6-Methoxy-8-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
This reaction is a powerful tool for generating molecular complexity, as the choice of the aldehyde or ketone directly influences the substitution pattern at the C1 position of the resulting tetrahydroisoquinoline. rsc.org The development of asymmetric Pictet-Spengler reactions, often employing chiral catalysts, allows for the enantioselective synthesis of these important heterocyclic scaffolds. mdpi.comrsc.org
Spiropiperidine and Substituted Piperidine (B6355638) Derivatives
While not a direct precursor in common one-pot syntheses, this compound can be envisioned as a starting material for the multi-step synthesis of complex spiropiperidines and substituted piperidines. Spirocyclic frameworks, particularly those containing a piperidine ring, are of significant interest in medicinal chemistry as they introduce three-dimensionality and conformational rigidity, which can enhance biological activity. rsc.orgbepls.com
The synthesis of 2-spiropiperidines, for example, can be achieved through methods like the Maitland-Japp reaction, which utilizes δ-amino-β-ketoesters and cyclic ketones. whiterose.ac.uknih.gov To be used in such a sequence, this compound would first need to be elaborated into a suitable δ-amino-β-ketoester intermediate through a series of standard organic transformations, such as N-acylation followed by Claisen condensation.
Similarly, the construction of highly substituted piperidines often relies on cyclization strategies involving precursors that contain both the nitrogen atom and a suitable carbon chain with appropriate functional groups. The amine functionality of this compound provides a handle for building such precursors. For example, it could undergo a Michael addition to an α,β-unsaturated ester, followed by further functional group manipulation and subsequent reductive amination or other cyclization strategies to form the piperidine ring.
Intermediates in Advanced Synthetic Sequences for Novel Chemical Entities
The phenethylamine (B48288) scaffold is a well-established template in the design of new psychoactive substances (NPS) and other novel chemical entities for pharmacological research. nih.gov The specific substitution pattern of this compound—a primary amine, a chiral center, and a 2-methoxy-5-methyl substituted phenyl ring—makes it a key intermediate for creating derivatives with potentially unique biological activities.
Synthetic stimulants and hallucinogens often feature the phenethylamine core, and their effects are modulated by the nature and position of substituents on the aromatic ring and the amine nitrogen. nih.govnih.gov The 2-methoxy group, in particular, is a common feature in several classes of psychoactive phenethylamines.
Starting from this compound, a variety of derivatives can be synthesized to explore structure-activity relationships. These modifications typically involve reactions at the primary amine.
Derivatization of this compound for Novel Entities
| Reaction Type | Reagent Example | Resulting Functional Group | Significance/Analogy |
|---|---|---|---|
| N-Alkylation | Methyl Iodide | Secondary Amine (N-methyl) | Creates analogues similar in structure to methamphetamine-type compounds. |
| N-Acetylation | Acetyl Chloride | Amide | Serves as a protecting group or a precursor for further transformations. |
| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine (N-isopropyl) | Introduces steric bulk at the nitrogen, potentially altering receptor binding selectivity. |
| N-Benzylation | Benzyl Bromide | Secondary Amine (N-benzyl) | Creates analogues related to the NBOMe class of potent hallucinogens, which often feature N-benzyl groups. researchgate.net |
The synthesis of these new chemical entities allows researchers to probe the interactions between small molecules and biological targets, such as serotonin (B10506) and dopamine (B1211576) receptors, which are often implicated in the psychoactive effects of phenethylamine derivatives. mdpi.com
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Enantioselective Methodologies
The demand for enantiomerically pure amines in the pharmaceutical and fine chemical industries continues to drive research into more efficient and environmentally benign synthetic methods. nih.govopenaccessgovernment.org Future efforts will likely focus on several key areas to improve upon existing strategies for producing compounds like 1-(2-Methoxy-5-methylphenyl)ethanamine.
A major thrust is the development of novel catalytic systems that offer higher activity, selectivity, and broader substrate scope under milder reaction conditions. acs.org This includes the design of new chiral ligands for transition metal catalysts and the exploration of earth-abundant metal catalysts to replace precious metals. nih.gov Furthermore, the principles of green chemistry are increasingly being integrated into synthetic design. rsc.org This involves the use of renewable starting materials, safer solvents, and processes that minimize waste generation. rsc.orgresearchgate.net For instance, the direct amination of alcohols derived from biomass is a promising sustainable route to amines. openaccessgovernment.org
Biocatalysis is another area of intense research, with enzymes like transaminases and amine dehydrogenases offering highly selective routes to chiral amines under aqueous conditions. researchgate.netnih.govnih.gov Ongoing protein engineering and directed evolution studies aim to expand the substrate range and improve the stability of these enzymes, making them more viable for industrial-scale synthesis. nih.govtandfonline.com The combination of chemo- and biocatalysis in cascade reactions is also a promising strategy to access complex chiral amines in a more streamlined fashion. whiterose.ac.uk
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of chemical reactions. nih.govacs.org In the context of synthesizing this compound and other chiral amines, AI and ML can be applied in several ways.
One key application is in the prediction of reaction outcomes and the optimization of reaction conditions. semanticscholar.org By training algorithms on large datasets of known reactions, ML models can predict the success of a planned synthesis and suggest optimal parameters such as catalyst, solvent, temperature, and reaction time, thereby reducing the need for extensive empirical screening. nih.gov This is particularly valuable for complex multi-component reactions or when developing novel synthetic routes.
Furthermore, AI is being used for retrosynthetic analysis, helping chemists to devise novel and efficient synthetic pathways to target molecules. acs.org These tools can analyze the structure of a desired compound and propose a series of reactions to synthesize it from readily available starting materials. As these technologies mature, they are expected to become indispensable for the rapid design and development of synthetic routes to new and valuable chiral amines. The integration of ML with automated synthesis platforms also holds the potential for autonomous reaction optimization and discovery. nih.gov
Exploration of this compound in Materials Science Precursors
While the primary applications of chiral amines like this compound have traditionally been in the life sciences, there is growing interest in their potential use as precursors in materials science. The inherent chirality of these molecules can be exploited to create materials with unique optical, electronic, and mechanical properties.
For example, chiral amines can be incorporated into polymers to induce helical structures, leading to materials with chiroptical properties that could be used in optical data storage, liquid crystal displays, and sensors. They can also serve as chiral ligands for the synthesis of metal-organic frameworks (MOFs), resulting in porous materials with chiral recognition capabilities for applications in enantioselective separations and catalysis.
The specific structural features of this compound, including its aromatic ring and stereocenter, make it an interesting candidate for these applications. Future research in this area will likely involve the synthesis and characterization of novel polymers, MOFs, and other materials derived from this and related chiral amines, and the investigation of their structure-property relationships.
Advancements in Flow Chemistry and Continuous Processing for Amine Synthesis
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.com The application of flow chemistry to the synthesis of chiral amines is a rapidly growing field of research. rsc.orgvapourtec.com
For the synthesis of this compound, a multi-step batch process could potentially be translated into a more efficient and integrated continuous flow system. rsc.orgresearchgate.net This would involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for sequential reactions to be performed without the need for intermediate purification steps. nih.gov This approach can lead to higher yields, reduced reaction times, and a smaller manufacturing footprint.
The integration of in-line analytical techniques, such as spectroscopy and chromatography, with flow reactors allows for real-time monitoring and optimization of reaction parameters. semanticscholar.org This enables precise control over product quality and facilitates rapid process development. As flow chemistry technology continues to advance, it is expected to play an increasingly important role in the industrial production of chiral amines.
Mechanistic Deep-Dive into Biocatalytic Pathways for Amine Synthesis
While biocatalysis offers a powerful approach for the enantioselective synthesis of chiral amines, a deeper understanding of the underlying enzymatic mechanisms is crucial for further optimization and development. manchester.ac.uk Future research will focus on elucidating the intricate details of how enzymes like transaminases, amine dehydrogenases, and imine reductases catalyze the formation of chiral amines. researchgate.netfrontiersin.org
Techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling will be employed to study the three-dimensional structures of these enzymes and their interactions with substrates. nih.gov This information can be used to guide protein engineering efforts to improve enzyme activity, selectivity, and stability. For instance, understanding the active site architecture can enable the rational design of mutations to accommodate new substrates or alter the stereochemical outcome of a reaction. acs.org
Furthermore, detailed kinetic studies and isotope labeling experiments can provide insights into the reaction mechanism and identify rate-limiting steps. mdpi.com This knowledge can be used to optimize reaction conditions and develop more efficient biocatalytic processes. A thorough mechanistic understanding will be essential for unlocking the full potential of biocatalysis for the sustainable production of a wide range of chiral amines, including this compound. nih.govrsc.org
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(2-Methoxy-5-methylphenyl)ethanamine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves reductive amination of 2-methoxy-5-methylacetophenone using agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C). Key parameters include:
- Solvent choice: Polar aprotic solvents (e.g., methanol, ethanol) enhance solubility of intermediates .
- Temperature: Moderate temperatures (25–50°C) prevent side reactions like over-reduction or decomposition .
- Catalyst loading: Pd-C (5–10 wt%) balances cost and efficiency in hydrogenation .
Table 1: Representative Reaction Conditions and Yields
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH3CN/MeOH | 25 | 65–75 | |
| Catalytic Hydrogenation | Pd-C/EtOH | 50 | 80–85 |
Basic: How should researchers safely handle and store this compound in laboratory settings?
Methodological Answer:
Safety protocols derived from structurally similar amines (e.g., ):
- Storage: Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to light and moisture .
- Handling: Use nitrile gloves and fume hoods to minimize inhalation/contact. Electrostatic discharge precautions are critical due to flammability .
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .
Advanced: How can substituent positions on the phenyl ring (e.g., methoxy, methyl) influence the compound’s receptor-binding affinity?
Methodological Answer:
Substituent effects are evaluated via Comparative Structure-Activity Relationship (SAR) Studies :
- Methoxy position: Ortho-substitution (2-methoxy) enhances steric hindrance, potentially reducing binding to flat receptor sites, while para-substitution increases electron density, affecting hydrogen bonding .
- Methyl group: A 5-methyl group may enhance lipophilicity, improving membrane permeability in neurological targets (e.g., serotonin receptors) .
Experimental Design:
Synthesize analogs with substituents at varying positions.
Use radioligand binding assays (e.g., with 5-HT2A receptors) to quantify affinity.
Correlate results with computational docking simulations (e.g., AutoDock Vina) .
Advanced: What analytical techniques are recommended to resolve spectral overlaps in characterizing this compound?
Methodological Answer:
- NMR: Use 2D-COSY or HSQC to distinguish overlapping proton signals in the aromatic region .
- HPLC-MS: Pair reverse-phase C18 columns with high-resolution mass spectrometry to separate and identify impurities (e.g., unreacted ketone precursors) .
- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives (e.g., hydrochloride salts) .
Table 2: Key Analytical Data for Validation
| Technique | Critical Parameters | Expected Outcomes |
|---|---|---|
| 1H NMR (500 MHz) | δ 6.8–7.2 (aromatic H), δ 3.8 (OCH3) | Confirms substitution pattern |
| HRMS | m/z [M+H]+ = 180.1123 | Validates molecular formula |
Advanced: How can researchers address contradictory data regarding the compound’s biological activity in different assay systems?
Methodological Answer:
Contradictions often arise from assay-specific variables :
- Cell-based vs. cell-free assays: Membrane permeability differences (e.g., in HEK293 cells vs. purified enzymes) may skew IC50 values .
- Buffer conditions: pH and ionic strength modulate protonation states, affecting ligand-receptor interactions .
Resolution Strategy:
Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
Use orthogonal assays (e.g., fluorescence polarization alongside SPR).
Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Neuropharmacology: Acts as a precursor for serotonin/dopamine analogs targeting mood disorders .
- Enzyme inhibition studies: Modulates monoamine oxidase (MAO) activity; assay using Amplex Red to quantify H2O2 production .
Advanced: How can researchers optimize the enantiomeric purity of this compound during synthesis?
Methodological Answer:
- Chiral resolution: Use (R)- or (S)-mandelic acid to form diastereomeric salts, separable via recrystallization .
- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in hydrogenation to favor a single enantiomer (>90% ee) .
Validation: Measure optical rotation ([α]D) and compare with literature values for enantiopure standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
